3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid derivatives and analogs
3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid derivatives and analogs
An in-depth technical whitepaper on the structural optimization, synthesis, and pharmacological application of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid and its derivatives.
Executive Summary: The Pyrazole-5-Carboxylic Acid Scaffold
In modern medicinal chemistry, identifying a versatile, metabolically stable, and highly tunable core scaffold is critical for accelerating hit-to-lead optimization. The 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid structure represents a highly functionalized bifunctional building block.
This specific substitution pattern is engineered for optimal target engagement:
-
N1-Propyl Group: Fine-tunes the lipophilicity (LogP) of the molecule, enhancing membrane permeability without driving the molecule into highly lipophilic, promiscuous chemical space.
-
C3-Carbamoyl Group: Acts as a rigid, dual hydrogen-bond donor/acceptor, essential for anchoring the molecule into the hinge regions of kinases or the conserved glutamine pockets of phosphodiesterases (PDEs).
-
C5-Carboxylic Acid: Provides a highly reactive vector for Late-Stage Functionalization (LSF), allowing for the rapid generation of amide-linked libraries to probe deep hydrophobic pockets in target proteins.
Derivatives of the 1-alkyl-1H-pyrazole-5-carboxylic acid class have demonstrated profound clinical utility, ranging from PDE5 inhibitors (e.g., the core of Sildenafil) to potent antitumor agents capable of inducing G0/G1 cell cycle arrest ([1]).
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of the unconjugated scaffold is essential for predicting the behavior of downstream derivatives. The electron-withdrawing nature of both the C3-carbamoyl and C5-carboxylic acid groups renders the pyrazole ring electron-deficient. This electronic profile significantly increases the metabolic stability of the core by resisting cytochrome P450 (CYP)-mediated aromatic oxidation, a common failure point in drug development.
Crystallographic studies of related pyrazole intermediates confirm that the N1-alkyl substitution forces the C5-carboxylate into a specific conformational geometry, minimizing steric clash while maximizing solvent exposure for coupling reactions ([2]).
Table 1: Quantitative Physicochemical Properties of the Core Scaffold
| Property | Value | Pharmacological Implication |
|---|---|---|
| Molecular Weight | 197.20 g/mol | High Ligand Efficiency (LE); leaves ample molecular weight budget for bulky C5 additions. |
| LogP (Estimated) | 0.85 - 1.15 | Optimal aqueous solubility; the N1-propyl prevents excessive lipophilicity (minimizing off-target toxicity). |
| Topological Polar Surface Area (TPSA) | 88.0 Ų | Excellent membrane permeability; perfectly suited for crossing cell membranes to reach intracellular targets. |
| H-Bond Donors | 3 (-NH₂, -OH) | Facilitates strong anchoring in target binding pockets via direct or water-mediated interactions. |
| H-Bond Acceptors | 4 (C=O, N) | Enhances target specificity and orientation within complex protein active sites. |
Mechanistic Role in Target Engagement
The 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid scaffold is frequently utilized to mimic the purine ring of endogenous signaling molecules like ATP or cGMP.
When derivatized at the C5 position with bulky, lipophilic amines (e.g., substituted piperazines or aryl groups), these analogs act as potent competitive inhibitors of enzymes like PDE5. By blocking the hydrolysis of cGMP to 5'-GMP, these derivatives amplify intracellular cGMP signaling, leading to downstream Protein Kinase G (PKG) activation and subsequent smooth muscle relaxation.
Caption: Mechanism of action for pyrazole derivatives inhibiting PDE5 in the NO/cGMP signaling pathway.
Synthetic Methodologies & Self-Validating Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a distinct analytical checkpoint.
Protocol 1: Regioselective Synthesis of the Core Scaffold
The synthesis of the pyrazole core relies on the condensation of a 1,3-diketone intermediate with propylhydrazine. Standard commercial building blocks are utilized to establish the baseline scaffold ().
Step-by-Step Methodology:
-
Claisen Condensation: React diethyl oxalate (1.1 eq) with a methyl ketone derivative (1.0 eq) in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol at 0°C.
-
Causality: Diethyl oxalate is highly electrophilic. The low temperature prevents polymerization and ensures the rapid, clean formation of the 1,3-diketone intermediate.
-
-
Hydrazine Cyclization: Add propylhydrazine hydrochloride (1.2 eq) and glacial acetic acid (catalytic) to the reaction mixture. Reflux at 80°C for 4 hours.
-
Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. The N1-propyl group's steric bulk drives the regioselectivity, heavily favoring the 1,5-isomer over the 1,3-isomer to minimize steric clash with the adjacent ester group.
-
-
Hydrolysis & Amination: Saponify the resulting ester using 2M NaOH, followed by acidification to yield the C5-carboxylic acid. The C3 position is subsequently converted to a carboxamide via activation with SOCl₂ and quenching with aqueous ammonia.
-
Self-Validating Checkpoint: Monitor via LC-MS. The target mass [M+H]⁺ should be ~198.2 m/z. The absence of the 1,3-isomer can be confirmed via ¹H-NMR (the pyrazole C4-H proton will appear as a distinct singlet around 6.8 ppm).
-
Caption: Synthetic workflow for the regioselective generation of the pyrazole-5-carboxylic acid scaffold.
Protocol 2: C5-Amide Derivatization (Late-Stage Functionalization)
To probe biological targets, the C5-carboxylic acid must be coupled with various amines.
Step-by-Step Methodology:
-
Activation: Dissolve 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: HATU is utilized over standard EDC/HOBt coupling reagents. The nitrogen atom in the pyridine ring of the resulting HOAt active ester provides an additional hydrogen-bonding site. This stabilizes the transition state, drastically accelerating the reaction and overcoming the steric hindrance imparted by the adjacent N1-propyl group.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Workup & Isolation: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validating Checkpoint: The saturated NaHCO₃ wash is critical; it removes unreacted starting acid and HOAt byproducts. Perform TLC (DCM:MeOH 9:1). A single UV-active spot confirms complete conversion. Final validation via LC-MS ensures the correct mass of the derivatized analog before advancing to in vitro biological assays.
-
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209-o4209. URL:[Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4471-4477. URL:[Link]
